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molecular formula C13H17NO2 B8740260 Ethyl 1-(4-aminophenyl)cyclobutanecarboxylate

Ethyl 1-(4-aminophenyl)cyclobutanecarboxylate

Cat. No. B8740260
M. Wt: 219.28 g/mol
InChI Key: SLNRRMPOVYRAAC-UHFFFAOYSA-N
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Patent
US08906930B2

Procedure details

5.5 g of ethyl 1-(4-nitrophenyl)cyclobutanecarboxylate are dissolved in 55 ml of tetrahydrofuran, 2 g of 5% Pd/C (52.3% of water) are added, and the mixture is stirred at 23° C. under a hydrogen atmosphere for 1 h. After aeration, insoluble material is filtered off, and the filtrate is evaporated to dryness in vacuo. Yield: 4.3 g (89%) of ethyl 1-(4-aminophenyl)cyclobutanecarboxylate; LC-MS retention time: 2.05 min (“nonpolar” gradient).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH2:13][CH2:12][CH2:11]2)=[CH:6][CH:5]=1)([O-])=O>O1CCCC1.[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([C:10]2([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH2:11][CH2:12][CH2:13]2)=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1(CCC1)C(=O)OCC
Name
Quantity
55 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 23° C. under a hydrogen atmosphere for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After aeration, insoluble material is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC1=CC=C(C=C1)C1(CCC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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